molecular formula C13H16O3 B073642 Ethyl p-ethoxycinnamate CAS No. 1504-69-4

Ethyl p-ethoxycinnamate

Cat. No. B073642
CAS RN: 1504-69-4
M. Wt: 220.26 g/mol
InChI Key: XFRWZVXVZIQXFI-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl p-ethoxycinnamate, also known as ethyl cinnamate, is an organic compound commonly used in the fragrance and flavor industries. It is a colorless liquid with a sweet, fruity odor and is found naturally in various plants, including cinnamon, strawberry, and kiwi. In recent years, researchers have become interested in the potential therapeutic applications of ethyl p-ethoxycinnamate due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of Ethyl p-ethoxycinnamate p-ethoxycinnamate is not yet fully understood. However, studies have suggested that it may work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, which are involved in the pathogenesis of many diseases.

Biochemical And Physiological Effects

Ethyl p-ethoxycinnamate has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the growth of certain bacteria and fungi, suggesting that it may be a useful antimicrobial agent. Additionally, it has been shown to reduce inflammation and oxidative stress in animal models, suggesting that it may have therapeutic potential for diseases such as arthritis and cancer.

Advantages And Limitations For Lab Experiments

One of the advantages of using Ethyl p-ethoxycinnamate p-ethoxycinnamate in lab experiments is that it is relatively easy to synthesize and is readily available. Additionally, it has been shown to have low toxicity and is generally considered safe for use in humans. However, one limitation of using this compound is that its mechanism of action is not yet fully understood, making it difficult to design experiments that specifically target its therapeutic effects.

Future Directions

There are many potential future directions for the study of Ethyl p-ethoxycinnamate p-ethoxycinnamate. One area of interest is the development of new therapeutic applications for this compound. For example, researchers are currently exploring its potential as an anti-cancer agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in developing new methods for synthesizing Ethyl p-ethoxycinnamate p-ethoxycinnamate that are more efficient and environmentally friendly. Finally, researchers are also interested in gaining a better understanding of the mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.

Synthesis Methods

Ethyl p-ethoxycinnamate can be synthesized through the esterification of cinnamic acid with ethanol. This process involves the reaction of the carboxylic acid group of cinnamic acid with the hydroxyl group of ethanol, resulting in the formation of an ester bond and the release of a molecule of water.

Scientific Research Applications

Ethyl p-ethoxycinnamate has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

ethyl (E)-3-(4-ethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-8-5-11(6-9-12)7-10-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRWZVXVZIQXFI-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872860
Record name Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl p-ethoxycinnamate

CAS RN

1504-69-4, 75332-46-6
Record name Ethyl p-ethoxycinnamate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504694
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Record name NSC69124
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Record name Ethyl (2E)-3-(4-ethoxyphenyl)prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl p-ethoxycinnamate
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